molecular formula C19H17N3O4 B2660964 2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile CAS No. 1182599-45-6

2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile

Cat. No.: B2660964
CAS No.: 1182599-45-6
M. Wt: 351.362
InChI Key: DFNDZYUNTSLRIK-UHFFFAOYSA-N
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Description

This compound is an imidazolidinone derivative featuring a central 2,5-dioxoimidazolidin ring substituted with two 4-methoxyphenyl groups at the 4-position and an acetonitrile group at the 1-position. The acetonitrile moiety introduces a strong electron-withdrawing character, which may modulate the compound’s electronic properties and metabolic stability.

Properties

IUPAC Name

2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-25-15-7-3-13(4-8-15)19(14-5-9-16(26-2)10-6-14)17(23)22(12-11-20)18(24)21-19/h3-10H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNDZYUNTSLRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC#N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile is a synthetic compound notable for its unique structure, which features a 2,5-dioxoimidazolidine core with bis(4-methoxyphenyl) substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The compound can be described by the following structural formula:

C21H23N3O5\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{5}

Key Features:

  • Imidazolidine Core : The presence of the imidazolidine ring is crucial for its biological activity.
  • Methoxy Substituents : The methoxy groups enhance lipophilicity, which may facilitate interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to the imidazolidine structure exhibit significant antimicrobial properties. For instance, derivatives of imidazolidines have shown effective inhibition against various bacterial strains. A study reported that compounds similar to this compound demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. The imidazolidine derivatives are often evaluated for their ability to inhibit metalloproteinases (MMPs), which are implicated in cancer metastasis. Specifically, compounds with similar structures have been shown to inhibit MMP12, suggesting a possible pathway for anticancer activity.

Study on Antibacterial Activity

In a comparative study of imidazole derivatives, it was found that compounds with similar structural motifs exhibited significant antibacterial effects. The strongest antibacterial activity was noted in a compound with MIC values as low as 1 μg/mL against resistant strains . This suggests that the unique structure of this compound may confer similar advantages.

Evaluation of Cytotoxicity

Another study examined the cytotoxic effects of related compounds on HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines. The results indicated that while some derivatives exhibited cytotoxicity at higher concentrations (100 μM), others maintained metabolic stability and low cytotoxicity at clinically relevant doses . This highlights the potential therapeutic window for this compound.

Research Findings Summary

Activity Details
AntimicrobialModerate to strong activity against Gram-positive and Gram-negative bacteria .
AnticancerInhibition of MMP12 suggests potential in cancer treatment.
CytotoxicityVariable effects observed; some derivatives are non-cytotoxic at low doses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

2-(2,5-Dioxoimidazolidin-1-yl)acetonitrile (CAS 1016787-64-6)
  • Structure : Shares the 2,5-dioxoimidazolidin core and acetonitrile substituent but lacks the bis(4-methoxyphenyl) groups.
  • Properties : The absence of aromatic substituents reduces steric hindrance and lipophilicity. This simpler analog is likely more water-soluble but less thermally stable due to reduced π-π stacking interactions.
2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile (CAS 23539-64-2)
  • Structure: Contains a partially saturated imidazole ring (4,5-dihydroimidazole) instead of the fully oxidized imidazolidinone.
  • Properties : The dihydroimidazole core is less electron-deficient, altering reactivity in nucleophilic or electrophilic reactions. The acetonitrile group remains a key functional handle for further derivatization.
  • Applications : Likely employed in peptide mimetics or coordination chemistry due to its reduced oxidation state .

Substituent-Based Comparisons

4-{3-[2-(2,2-Difluorobenzo[1,3]dioxol-5-ylamino)benzyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl}-2-trifluoromethylbenzonitrile (CAS 1006896-13-4)
  • Structure: Features a dimethyl-substituted imidazolidinone core with trifluoromethyl and difluorobenzo substituents.
  • Properties: The fluorinated groups increase lipophilicity and metabolic resistance, making this compound suitable for pharmaceutical applications.
  • Applications : Likely a candidate for kinase inhibitors or anti-inflammatory agents due to fluorinated motifs .
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
  • Properties : The fully aromatic imidazole ring confers rigidity and planarity, favoring applications in optoelectronics. The methoxy group improves solubility in polar solvents.
  • Applications : Used in organic light-emitting diodes (OLEDs) or as a ligand in catalysis .

Comparative Data Table

Compound Name Core Structure Key Substituents Key Properties Applications
Target Compound 2,5-Dioxoimidazolidin Bis(4-methoxyphenyl), acetonitrile High lipophilicity, electron-deficient Materials science, drug design
2-(2,5-Dioxoimidazolidin-1-yl)acetonitrile 2,5-Dioxoimidazolidin Acetonitrile Moderate solubility, reactive Organic synthesis
2-(4,5-Dihydro-1H-imidazol-2-yl)acetonitrile Dihydroimidazole Acetonitrile Reduced oxidation state, flexible Peptide mimetics
CAS 1006896-13-4 2,5-Dioxoimidazolidin Trifluoromethyl, difluorobenzo High metabolic stability Pharmaceuticals
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Imidazole Methoxyphenyl, phenyl Planar, rigid Optoelectronics

Research Findings and Implications

  • Electronic Effects: The bis(4-methoxyphenyl) groups in the target compound donate electron density via methoxy substituents, stabilizing the imidazolidinone core against nucleophilic attack. This contrasts with fluorinated analogs (e.g., CAS 1006896-13-4), where electron-withdrawing groups dominate .
  • Solubility : The methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO or acetonitrile), whereas fluorinated derivatives exhibit better solubility in lipid membranes .

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